

ML241 Hydrochloride: Application Notes and Protocols for Colon Cancer Cell Studies

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For Researchers, Scientists, and Drug Development Professionals

Introduction

ML241 hydrochloride is a potent and selective small molecule inhibitor of the AAA (ATPases Associated with diverse cellular Activities) ATPase p97, also known as Valosin-Containing Protein (VCP).[1][2][3] The p97 protein plays a critical role in cellular protein homeostasis by mediating the extraction of ubiquitinated proteins from cellular structures, targeting them for proteasomal degradation. One of the key pathways regulated by p97 is the Endoplasmic Reticulum-Associated Degradation (ERAD) pathway, which is essential for the disposal of misfolded or unfolded proteins from the endoplasmic reticulum. Inhibition of p97 by ML241 hydrochloride disrupts these vital cellular processes, leading to an accumulation of misfolded proteins and induction of cellular stress, ultimately resulting in cytotoxicity in cancer cells. This document provides detailed application notes and experimental protocols for the use of ML241 hydrochloride in the context of colon cancer cell research.

Data Presentation In Vitro Activity of ML241 Hydrochloride

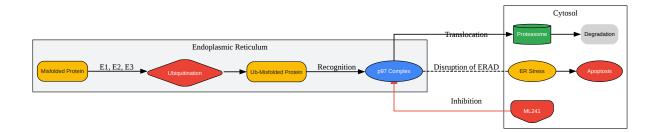


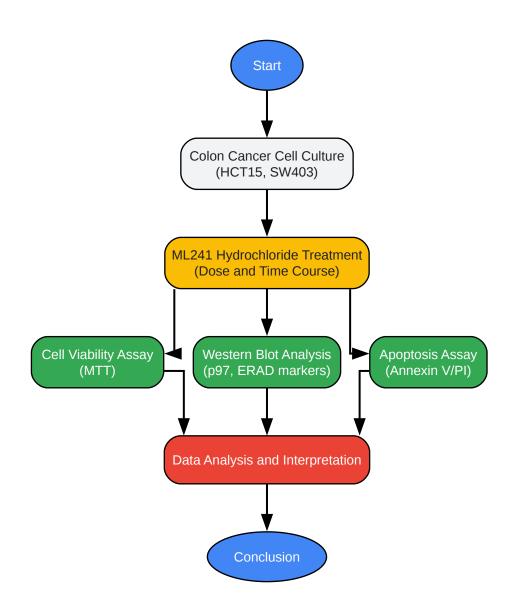
Parameter	Value	Cell Line/System	Reference
p97 ATPase IC50	100 nM	Biochemical Assay	[1]
GI50 (24h)	53 μΜ	HCT15 (Colon Cancer)	[1]
GI50 (72h)	13 μΜ	HCT15 (Colon Cancer)	[1]
GI50 (24h)	33 μΜ	SW403 (Colon Cancer)	[1]
GI50 (72h)	12 μΜ	SW403 (Colon Cancer)	[1]

Mechanism of Action

ML241 hydrochloride exerts its cytotoxic effects in colon cancer cells primarily through the inhibition of p97 ATPase. This inhibition leads to the impairment of the ERAD pathway, a critical process for maintaining protein quality control within the cell. The disruption of ERAD results in the accumulation of unfolded or misfolded proteins in the endoplasmic reticulum, triggering the Unfolded Protein Response (UPR) and ultimately leading to apoptotic cell death. Unlike its analog ML240, ML241 does not appear to potently induce autophagy or rapidly activate executioner caspases 3 and 7, suggesting a more specific mechanism of action tied to ER stress.









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